Cas no 946291-73-2 (N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide)

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide 化学的及び物理的性質
名前と識別子
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- N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)cyclohexanecarboxamide
- N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide
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- インチ: 1S/C17H24N2O3S/c1-23(21,22)19-11-5-8-13-9-10-15(12-16(13)19)18-17(20)14-6-3-2-4-7-14/h9-10,12,14H,2-8,11H2,1H3,(H,18,20)
- InChIKey: RWDOILWYXDNHRF-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2=CC3=C(C=C2)CCCN3S(C)(=O)=O)=O)CCCCC1
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2051-0394-1mg |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide |
946291-73-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2051-0394-25mg |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide |
946291-73-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2051-0394-5μmol |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide |
946291-73-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2051-0394-2mg |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide |
946291-73-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2051-0394-10μmol |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide |
946291-73-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2051-0394-10mg |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide |
946291-73-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F2051-0394-75mg |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide |
946291-73-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F2051-0394-100mg |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide |
946291-73-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F2051-0394-4mg |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide |
946291-73-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F2051-0394-20μmol |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide |
946291-73-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide 関連文献
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamideに関する追加情報
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide (CAS No. 946291-73-2): A Comprehensive Overview
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide (CAS No. 946291-73-2) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of amides and is characterized by a cyclohexane carboxamide moiety linked to a substituted tetrahydroquinoline ring. The presence of the methanesulfonyl group further enhances its chemical and biological properties, making it a promising candidate for various pharmacological studies.
The tetrahydroquinoline scaffold is well-known for its biological activity and has been extensively studied in the context of neurodegenerative diseases, cancer, and inflammatory disorders. The cyclohexanecarboxamide portion of the molecule contributes to its overall stability and solubility, which are crucial factors in drug development. The methanesulfonyl group, on the other hand, introduces additional reactivity and selectivity, potentially enhancing the compound's binding affinity to specific protein targets.
Recent research has highlighted the potential of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide in modulating various biological pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that it could be a valuable therapeutic agent for treating inflammatory conditions like rheumatoid arthritis and Crohn's disease.
Another area of interest is the compound's potential as an antitumor agent. Preclinical studies have shown that N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. This makes it a promising candidate for further investigation in oncology research.
In addition to its therapeutic potential, N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide has also been studied for its pharmacokinetic properties. Research has indicated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for developing orally active drugs. The compound's high bioavailability and low toxicity make it an attractive option for clinical trials.
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide involves several steps that require precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of 7-amino-1-methanesulfonyl-tetrahydroquinoline with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. This method has been optimized to produce the desired compound with high efficiency and minimal side products.
From a safety perspective, N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide is generally considered safe when handled under appropriate laboratory conditions. However, as with any chemical compound used in research or pharmaceutical development, proper safety protocols should be followed to minimize risks associated with exposure or handling.
In conclusion, N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide (CAS No. 946291-73-2) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an exciting candidate for further exploration in both preclinical and clinical settings. As research continues to uncover new applications and mechanisms of action for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.
946291-73-2 (N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide) 関連製品
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